

4-(Pyrazin-2-yl)benzoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 4-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1312948

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Technical Guide: 4-(Pyrazin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring linked to a benzoic acid moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance in targeting cellular signaling pathways for therapeutic intervention.

Chemical and Physical Properties

The fundamental properties of **4-(Pyrazin-2-yl)benzoic acid** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
CAS Number	216060-23-0
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂
Molecular Weight	200.19 g/mol
Monoisotopic Mass	200.05858 Da[1]
Predicted XlogP	1.0[1]

Note: Some physical properties such as melting point and detailed experimental spectral data are not readily available in published literature and would require experimental determination.

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based experiments.[1]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	201.06586	141.1
[M+Na] ⁺	223.04780	149.5
[M-H] ⁻	199.05130	144.1
[M+NH ₄] ⁺	218.09240	156.4
[M+K] ⁺	239.02174	145.9
[M+H-H ₂ O] ⁺	183.05584	132.8
[M+HCOO] ⁻	245.05678	161.9
[M+CH ₃ COO] ⁻	259.07243	181.1

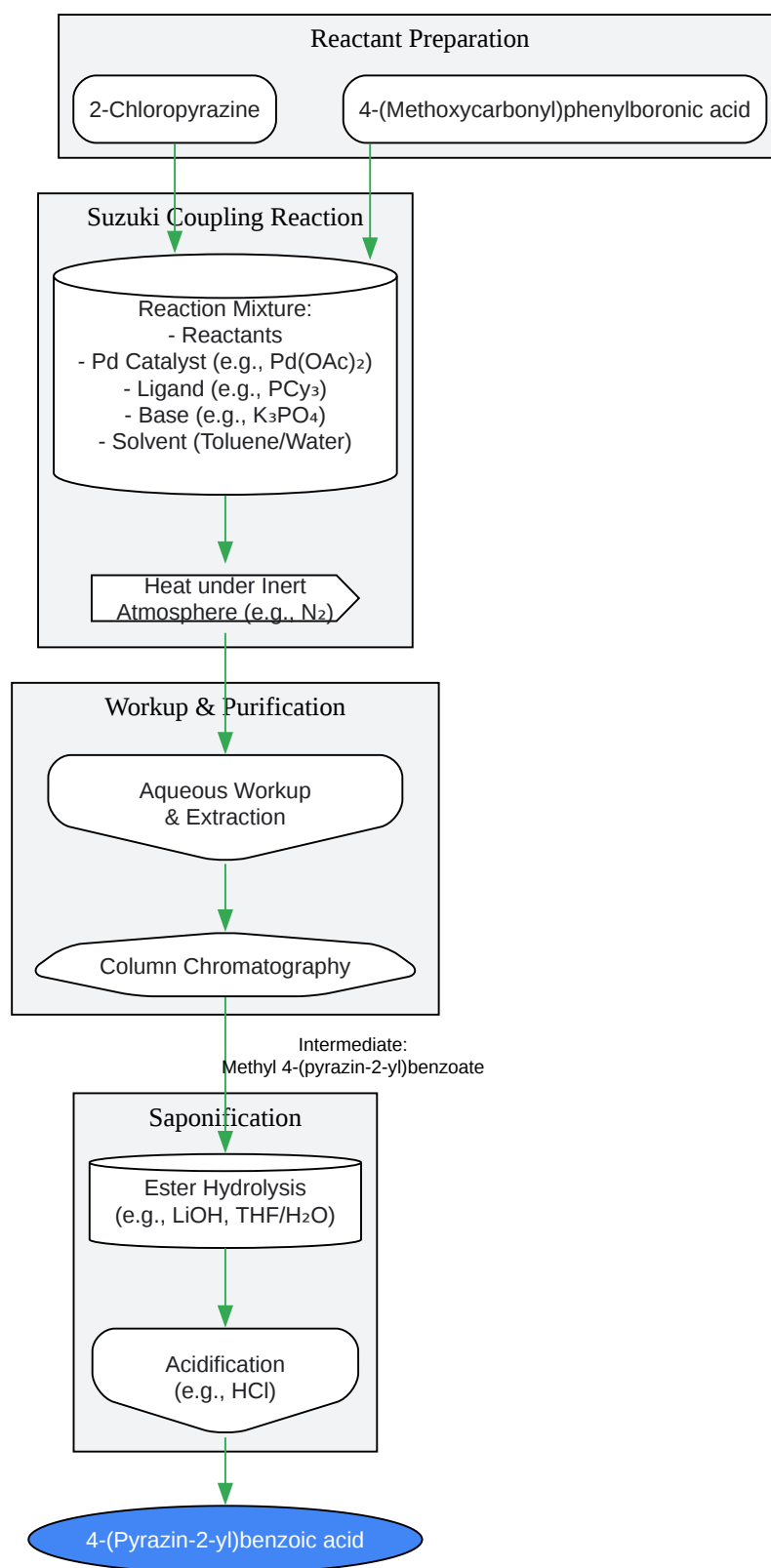
Synthesis of 4-(Pyrazin-2-yl)benzoic acid

The synthesis of **4-(Pyrazin-2-yl)benzoic acid** can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of

carbon-carbon bonds between aryl halides and boronic acids.

Experimental Workflow

The general workflow for the synthesis is depicted below.



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Synthetic workflow for **4-(Pyrazin-2-yl)benzoic acid**.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-arylpyrazine compounds.[2]

Materials:

- 2-Chloropyrazine
- 4-(Methoxycarbonyl)phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tricyclohexylphosphine (PCy_3)
- Potassium phosphate (K_3PO_4)
- Toluene
- Water (degassed)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- Suzuki Coupling:
 - To a nitrogen-purged flask, add 2-chloropyrazine (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), tricyclohexylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

- Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
- Heat the reaction mixture under reflux (e.g., at 100-110 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain methyl 4-(pyrazin-2-yl)benzoate.
- Saponification:
 - Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate (1.0 equiv) in a mixture of THF and water.
 - Add lithium hydroxide (e.g., 2-3 equiv) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
 - Remove the THF under reduced pressure.
 - Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.
 - Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield **4-(Pyrazin-2-yl)benzoic acid** as a solid.

Relevance in Drug Development: Targeting CSNK2A

Derivatives of **4-(Pyrazin-2-yl)benzoic acid** have been identified as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase that is a key regulator of numerous cellular processes.[2] Dysregulation of CSNK2A has been implicated in various diseases, including cancer and viral infections.

CSNK2A's Role in Viral Replication

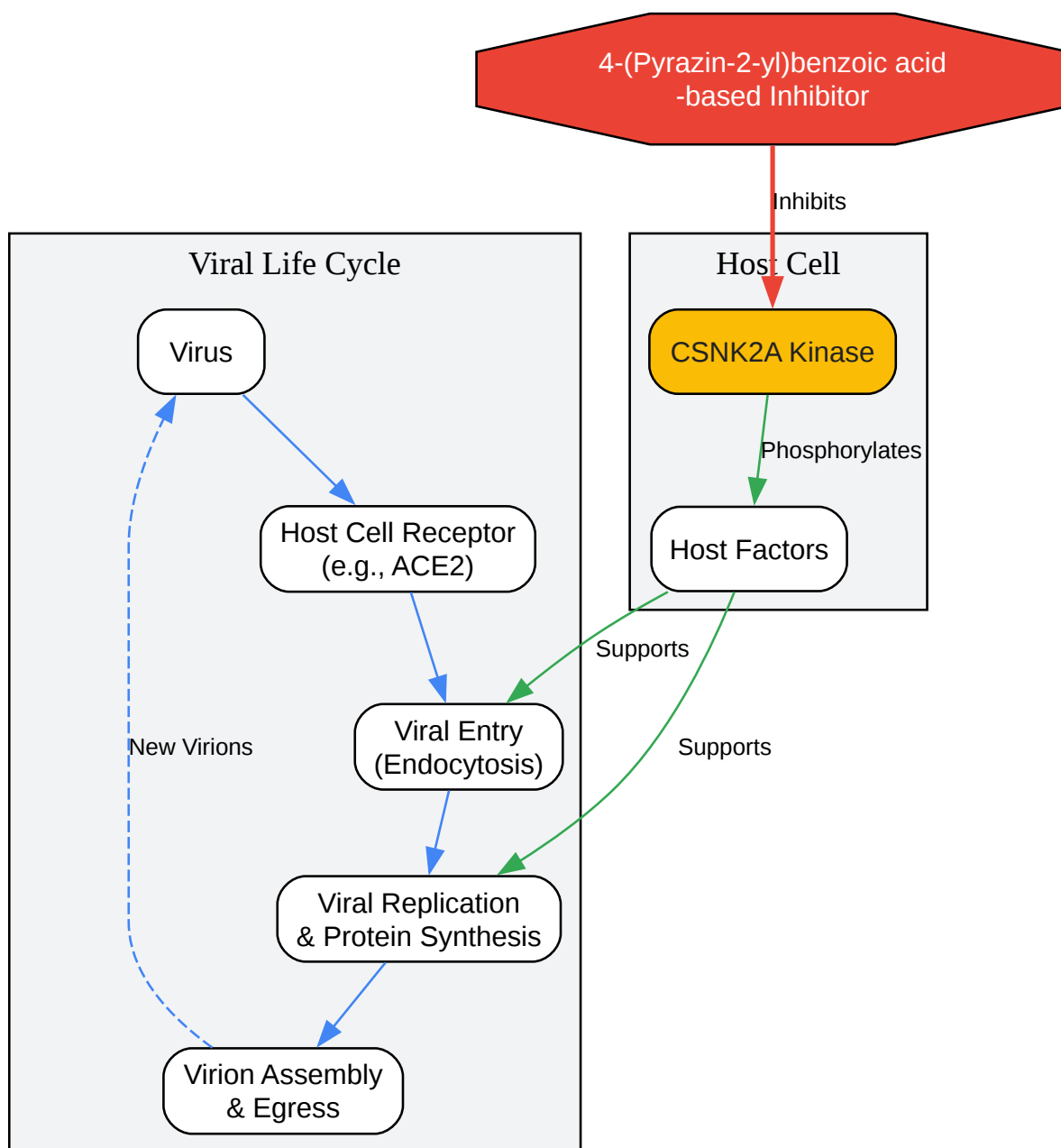
Viruses often hijack host cell machinery to facilitate their life cycle. CSNK2 has been identified as a critical host factor for the replication of several viruses, including pathogenic β -coronaviruses.[3][4] CSNK2 can be involved in various stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material and assembly of new virions.[3][4][5]

Mechanism of Inhibition

4-(Pyrazin-2-yl)benzoic acid serves as a core scaffold for inhibitors that target the ATP-binding pocket of CSNK2A. Research has shown that the 4'-carboxyphenyl group is an optimal substituent at the 2-position of the pyrazine ring for potent CSNK2A activity.[2] By inhibiting CSNK2A, these compounds can disrupt the viral life cycle, presenting a promising strategy for the development of broad-spectrum antiviral therapies.

Signaling Pathway Diagram

The following diagram illustrates the role of CSNK2 in promoting viral replication and how its inhibition can block this process.



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Role of CSNK2A in viral replication and its inhibition.

Conclusion

4-(Pyrazin-2-yl)benzoic acid is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility as a core scaffold for potent CSNK2A inhibitors highlights its potential in the creation of novel antiviral and anticancer therapeutics.

The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation and for the generation of diverse analog libraries for structure-activity relationship studies. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

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